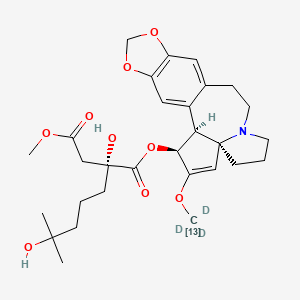
Homoharringtonine-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homoharringtonine-13C,d3 is a labeled derivative of homoharringtonine, a natural plant alkaloid derived from the Cephalotaxus species. Homoharringtonine has been widely studied for its potent antitumor properties, particularly in the treatment of hematological malignancies such as chronic myeloid leukemia and acute myeloid leukemia . The labeled compound, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of homoharringtonine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of homoharringtonine involves multiple steps, including the extraction of the natural product from Cephalotaxus species and subsequent chemical modifications. The labeled version, Homoharringtonine-13C,d3, is synthesized by incorporating isotopically labeled carbon (13C) and deuterium (d3) atoms into the homoharringtonine molecule. This process typically involves:
Extraction: Homoharringtonine is extracted from the dry leaves of Cephalotaxus fortunei.
Chemical Synthesis: The incorporation of isotopic labels is achieved through a series of chemical reactions, including oxidative furan opening, transannular Mannich reactions, and Noyori reduction reactions.
Industrial Production Methods
Industrial production of homoharringtonine and its labeled derivatives involves large-scale extraction from Cephalotaxus plants, followed by chemical synthesis to incorporate isotopic labels. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Homoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 4′-demethylation homoharringtonine by oxidation in liver microsomes.
Reduction: Noyori reduction reactions are used in the synthesis process.
Substitution: Incorporation of isotopic labels involves substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: For oxidative furan opening.
Reducing agents: For Noyori reduction reactions.
Solvents: Chloroform, ethanol, and methanol are commonly used.
Major Products Formed
The major products formed from the reactions of this compound include various labeled intermediates and the final labeled compound, which is used for pharmacokinetic studies .
科学的研究の応用
Homoharringtonine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of homoharringtonine.
Biology: Employed in research to understand the biological pathways and interactions of homoharringtonine in cells.
作用機序
Homoharringtonine-13C,d3 exerts its effects by inhibiting protein synthesis. It binds to the A-site cleft in the large ribosomal subunit, affecting chain elongation and preventing protein synthesis . This mechanism is crucial in its antitumor activity, particularly in the treatment of hematological malignancies. The molecular targets and pathways involved include the inhibition of the initial elongation step of protein synthesis, which disrupts the growth and proliferation of cancer cells .
類似化合物との比較
Homoharringtonine-13C,d3 is compared with other similar compounds such as:
Harringtonine: Similar in structure but lacks the isotopic labels.
Isoharringtonine: Another derivative with slight structural differences.
Deoxyharringtonine: Lacks certain functional groups present in homoharringtonine.
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compounds .
特性
分子式 |
C29H39NO9 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
4-O-methyl 1-O-[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |
InChI |
InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3 |
InChIキー |
HYFHYPWGAURHIV-UASUQEDRSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)OC)O)OCO5 |
正規SMILES |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


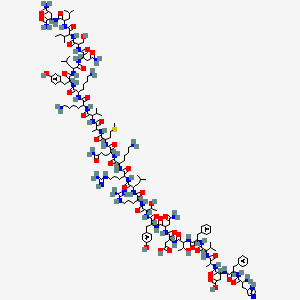
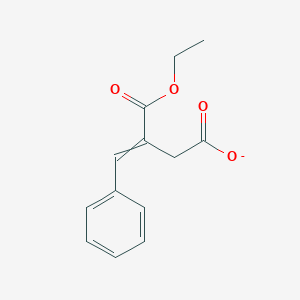
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
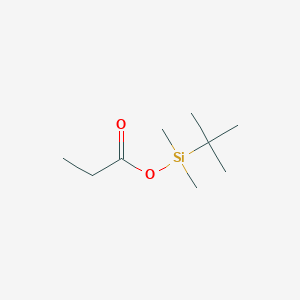
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
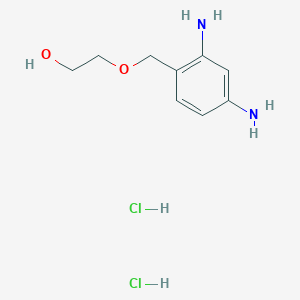
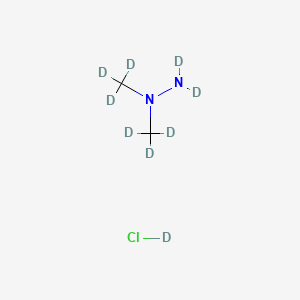
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
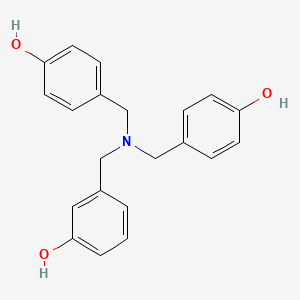
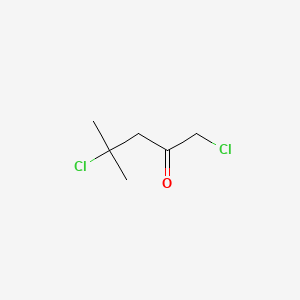
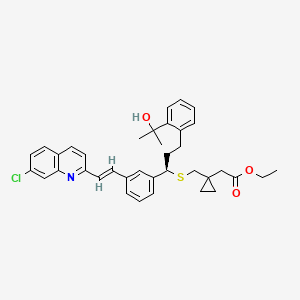

![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
